molecular formula C9H11NO2 B555455 Benzyl 2-aminoacetate CAS No. 1738-68-7

Benzyl 2-aminoacetate

Cat. No. B555455
CAS RN: 1738-68-7
M. Wt: 165.19 g/mol
InChI Key: JXYACYYPACQCDM-UHFFFAOYSA-N
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Patent
US05324747

Procedure details

A mixture of 0.36 g (0.67 mmol) of 3-(octadecyloxy)-5-[(tricyclo[3.3.1.1/3,7/]dec-1-ylcarbonyl)oxy]benzenamine, 0.31 mL (2.0 mmol) of benzylbromoacetate, 0.44 g (2.0 mmol) of 1,8-bis(dimethylamino)naphthalene and 0.11 g (0.7 mmol) of sodium iodide in 10 mL of acetonitrile and 13 mL of DMF was stirred and refluxed under argon for 72 hours. The solvents were removed at reduced pressure, ethyl acetate was added to the residue and the extract was washed with 0.01 N HCl, with NaHCO3 solution, dried and concentrated at reduced pressure to an oil. Purification by chromatography on 75 g of silica gel using 15% ethyl acetate-hexane gave 0.177 g of N-[[3-(octadecyloxy)-5-(tricyclo[3.3.1.1/3,7/]dec-1-ylcarbonyl)oxy]phenyl]glycine phenylmethyl ester as an oil. The nmr and mass spectra were consistent with the structure. A mixture of 0.17 g of N-[[3-(octadecyloxy)-5-tricyclo[3.3.1.1/3,7/]dec-1-ylcarbonyl)oxy]phenyl]glycine phenylmethyl ester and 0.1 g of 10% palladium on carbon was shaken under an initial hydrogen pressure of 54 psi on a Parr Hydrogenator for 2.5 hours. The catalyst was removed at reduced pressure and the filtrate was concentrated at reduced pressure to 0.12 g of N-[[3-(octadecyloxy)-5-(tricyclo[3.3.1.1/3,7/]dec-1-ylcarbonyl)oxy]phenyl]glycine as a semisolid. The nmr and mass spectra were consistent with the structure.
[Compound]
Name
3-(octadecyloxy)
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
benzylbromoacetate
Quantity
0.31 mL
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1([NH2:7])C=CC=CC=1.C([CH:15](Br)[C:16]([O-:18])=[O:17])C1C=CC=CC=1.CN(C)[C:22]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][C:30]=2N(C)C)C=CC=1.[I-].[Na+]>C(#N)C.CN(C=O)C>[C:31]1([CH2:22][O:18][C:16](=[O:17])[CH2:15][NH2:7])[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=1 |f:3.4|

Inputs

Step One
Name
3-(octadecyloxy)
Quantity
0.36 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N
Name
benzylbromoacetate
Quantity
0.31 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)C(C(=O)[O-])Br
Name
Quantity
0.44 g
Type
reactant
Smiles
CN(C1=CC=CC2=CC=CC(=C12)N(C)C)C
Name
Quantity
0.11 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
13 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed under argon for 72 hours
Duration
72 h
CUSTOM
Type
CUSTOM
Details
The solvents were removed at reduced pressure, ethyl acetate
ADDITION
Type
ADDITION
Details
was added to the residue
WASH
Type
WASH
Details
the extract was washed with 0.01 N HCl, with NaHCO3 solution
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure to an oil
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on 75 g of silica gel using 15% ethyl acetate-hexane

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(=CC=CC=C1)COC(CN)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.